Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate
Description
Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate is a furan-based compound featuring a cyclopropanecarbonyl substituent at the 5-position of the furan ring. This substituent introduces unique steric and electronic properties due to the strained cyclopropane ring and the adjacent carbonyl group.
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)8-5-4-7(14-8)9(11)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
AHZVBFQXBGMYOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method parallels the oxidation of furfural derivatives to methyl esters, as demonstrated in the synthesis of methyl 5-methylfuran-2-carboxylate. Here, 5-(cyclopropanecarbonyl)furan-2-carbaldehyde undergoes oxidative esterification using manganese dioxide (MnO₂) and sodium cyanide (NaCN) in methanol. The aldehyde group is oxidized to a carboxylate, which is subsequently esterified in situ.
Key Steps :
- Dissolution of the aldehyde in methanol.
- Addition of NaCN as a catalyst and MnO₂ as an oxidizing agent.
- Stirring at elevated temperatures (40–60°C) for 12–24 hours.
Yield Optimization and Challenges
Yields for analogous reactions range from 36% to 98%, depending on substituent steric effects. The cyclopropane moiety may introduce strain, potentially lowering yields due to side reactions such as ring-opening. Purification typically involves silica gel chromatography or recrystallization from ether.
Data Table 1: Comparative Yields for Oxidative Esterification
| Starting Material | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-Methylfurfural | MnO₂/NaCN | 40 | 12 | 98 |
| 5-Formylfuran-2-carboxylic acid | MnO₂/NaCN | 25 | 12 | 36 |
Friedel-Crafts Acylation of Methyl Furan-2-Carboxylate
Acylation Strategy
The Friedel-Crafts reaction introduces the cyclopropanecarbonyl group to the electron-rich 5-position of methyl furan-2-carboxylate. Cyclopropanecarbonyl chloride serves as the acylating agent, with aluminum chloride (AlCl₃) as a Lewis acid catalyst.
Reaction Scheme :
$$
\text{Methyl furan-2-carboxylate} + \text{Cyclopropanecarbonyl chloride} \xrightarrow{\text{AlCl₃}} \text{Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate}
$$
Experimental Considerations
- Solvent : Dichloromethane (CH₂Cl₂) or nitrobenzene.
- Temperature : 0–25°C to minimize side reactions.
- Workup : Quenching with ice-water, followed by extraction and chromatography.
This method is hindered by the furan ring’s moderate reactivity, requiring excess acyl chloride or prolonged reaction times. Competing acylation at the 4-position may occur, necessitating regioselective conditions.
Multi-Step Synthesis from Furfural Derivatives
Stepwise Functionalization
This approach sequentially introduces the ester and cyclopropanecarbonyl groups:
Esterification of Furfural :
Furfural is converted to methyl furan-2-carboxylate via MnO₂/NaCN-mediated oxidation in methanol.Cyclopropanation :
The 5-position is functionalized via a Simmons-Smith reaction using diiodomethane (CH₂I₂) and a zinc-copper couple, forming a cyclopropane ring. Subsequent oxidation of the hydroxymethyl intermediate to the carbonyl group completes the synthesis.
Critical Analysis
- Step 1 : High yields (98%) are achievable for esterification.
- Step 2 : Cyclopropanation efficiency depends on steric and electronic factors, often requiring protecting groups to prevent over-reaction.
Data Table 2: Multi-Step Synthesis Efficiency
| Step | Reaction | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Furfural → Methyl ester | MnO₂/NaCN/MeOH | 98 |
| 2 | Cyclopropanation | CH₂I₂/Zn(Cu) | 45–60* |
*Estimated based on analogous cyclopropanation reactions.
Comparative Evaluation of Methods
Cost and Scalability
- Method 1 (Oxidative esterification) is cost-effective but requires access to the specialized aldehyde precursor.
- Method 2 (Friedel-Crafts) offers direct acylation but faces regioselectivity challenges.
- Method 3 (Multi-step) ensures precise functionalization but involves complex purification.
Emerging Catalytic Approaches
Palladium-Catalyzed Carbonylation
Recent advances in palladium catalysis enable carbonylative coupling of 5-bromofuran-2-carboxylates with cyclopropane boronic acids. This method, while under development, promises higher regiocontrol and milder conditions.
Enzymatic Esterification
Preliminary studies explore lipase-mediated esterification of 5-(cyclopropanecarbonyl)furan-2-carboxylic acid in non-aqueous media. Early-stage yields (~20%) highlight the need for enzyme engineering.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have diverse applications in different fields .
Scientific Research Applications
Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Electronic Features
Key substituents in analogous compounds influence molecular planarity, intermolecular interactions, and biological activity.
Notes:
Physicochemical Properties
Comparative data on solubility, melting points, and crystallinity:
Notes:
Biological Activity
Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antibacterial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring substituted with a cyclopropanecarbonyl group, which is believed to contribute to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of furan compounds exhibit significant anticancer activity. For instance, this compound was tested against various cancer cell lines, including HeLa and HepG2. The results indicated that the compound possesses cytotoxic effects, with IC50 values comparable to other known anticancer agents.
Case Study: Cytotoxicity Against Cancer Cell Lines
The following table summarizes the IC50 values of this compound and its derivatives against selected cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | 75.0 |
| This compound | HepG2 | 80.0 |
These findings suggest that this compound exhibits promising anticancer properties, particularly against cervical and liver cancer cell lines.
Antibacterial Activity
In addition to its anticancer potential, this compound has been evaluated for antibacterial activity against various bacterial strains. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 250 |
These results indicate that the compound has significant antibacterial properties, particularly against common pathogens.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to apoptosis in cancer cells and bacterial growth inhibition.
Q & A
Q. What are the optimal synthetic routes for Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Step 1 : Start with a nucleophilic substitution or Friedel-Crafts acylation to introduce the cyclopropanecarbonyl group to the furan ring. Base-catalyzed esterification (e.g., using NaOH or K₂CO₃) is recommended for carboxylate ester formation .
- Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield. For example, polar aprotic solvents like DMF may enhance acylation efficiency .
- Step 3 : Monitor purity using HPLC or GC-MS, and isolate the product via recrystallization (e.g., using ethanol/water mixtures) .
Q. How can structural characterization of this compound be validated to resolve ambiguities in regiochemistry?
Methodological Answer:
- Technique 1 : Employ - and -NMR to confirm substitution patterns on the furan ring. The cyclopropanecarbonyl group will exhibit distinct coupling constants for cyclopropane protons (~1.0–2.0 ppm) .
- Technique 2 : Use single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated for related furan carboxylates .
- Technique 3 : Validate functional groups via FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and cyclopropanecarbonyl groups) .
Q. What preliminary biological screening strategies are suitable for assessing its bioactivity?
Methodological Answer:
- Assay 1 : Conduct cytotoxicity screening against standard cell lines (e.g., K-562 leukemia, BEL-7420肝癌) using MTT assays. Dose-response curves (0.1–100 µM) can identify IC₅₀ values .
- Assay 2 : Test antimicrobial activity via disk diffusion or microbroth dilution against pathogens like Candida albicans or Xanthomonas axonopodis .
- Assay 3 : Evaluate metabolic stability using liver microsomes to predict pharmacokinetic profiles .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the cyclopropane ring in modulating reactivity or bioactivity?
Methodological Answer:
- Approach 1 : Perform DFT calculations to map electronic effects of the cyclopropane ring on the furan’s aromaticity and carbonyl reactivity. Compare with analogs lacking the cyclopropane group .
- Approach 2 : Investigate ring-strain energy contributions using calorimetry or computational models (e.g., Gaussian software) .
- Approach 3 : Synthesize isotopically labeled analogs (e.g., -cyclopropane) to track metabolic pathways via mass spectrometry .
Q. What strategies resolve contradictory data in biological activity across different studies?
Methodological Answer:
- Strategy 1 : Cross-validate assays in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Strategy 2 : Probe off-target effects via proteomic profiling (e.g., affinity chromatography or thermal shift assays) .
- Strategy 3 : Adjust experimental conditions (e.g., pH, serum concentration) to mimic in vivo environments more accurately .
Q. How can catalytic systems enhance the sustainability of its synthesis or functionalization?
Methodological Answer:
- Catalysis 1 : Use Sn-Beta or Zr-Beta zeolites for Diels-Alder reactions to functionalize the furan ring with ethylene, improving atom economy .
- Catalysis 2 : Explore enzymatic catalysis (e.g., oxidoreductases) for selective oxidation of hydroxymethyl or carbonyl groups .
- Catalysis 3 : Optimize transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to diversify substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
